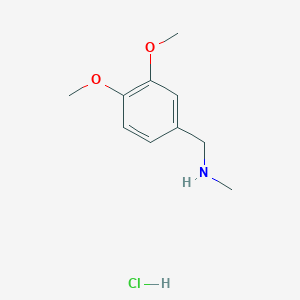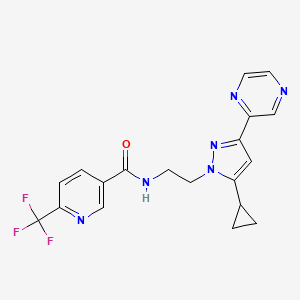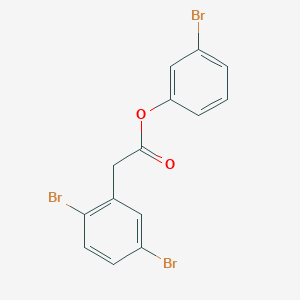
6-Chloro-4-(trifluoromethyl)nicotinonitrile
説明
6-Chloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the CAS Number: 1201187-18-9 . It has a molecular weight of 206.55 . The IUPAC name for this compound is 6-chloro-4-(trifluoromethyl)nicotinonitrile .
Synthesis Analysis
The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile involves heating a mixture of 4-(trifluoromethyl)nicotinonitrile 1-oxide and POCl3 at 110 °C for 5 hours . The residue is then taken up in dichloromethane and washed successively with 5% K2CO3 and water . The organic phase is then dried over Na2SO4, filtered, and concentrated to give a mixture of the title compound and 6-chloro-4-(trifluoromethyl)nicotinonitrile .Molecular Structure Analysis
The InChI code for 6-Chloro-4-(trifluoromethyl)nicotinonitrile is 1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H . The InChI key is MXQLUANSPBCUGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloro-4-(trifluoromethyl)nicotinonitrile is a solid at room temperature .科学的研究の応用
1. Regioselective Palladium-Catalyzed Amination
6-Chloro-4-(trifluoromethyl)nicotinonitrile is utilized in highly regioselective C-2 amination processes. Delvare et al. (2011) demonstrated the synthesis of 4-chloro-6-anilino nicotinonitrile compounds through palladium(0) catalyzed amination, highlighting the compound's utility in complex organic synthesis (Delvare, Koza, & Morgentin, 2011).
2. Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System
Coppola and Shapiro (1981) explored the reaction of 2-chloronicotinonitrile with thioureas, resulting in the synthesis of a new ring system, pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine. This study highlights the compound's potential for creating novel heterocyclic systems with potential therapeutic applications (Coppola & Shapiro, 1981).
3. Economical Synthesis of Antimicrobial Intermediates
Mulder et al. (2013) reported a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents. The process emphasized trifluoromethylation using a cost-effective system, demonstrating the compound's relevance in the pharmaceutical industry (Mulder et al., 2013).
4. Development of Antiprotozoal Agents
Ismail et al. (2003) synthesized compounds from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which showed significant in vitro activity against Trypanosoma and Plasmodium falciparum. These findings indicate the compound's potential in developing new treatments for protozoal infections (Ismail et al., 2003).
5. Synthesis of Antimycobacterial Agents
Patel, Chikhalia, and Kumari (2014) developed a strategy to synthesize s-triazine analogs with nicotinonitrile, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This study underscores the potential of 6-chloro-4-(trifluoromethyl)nicotinonitrile in the synthesis of new antimycobacterial agents (Patel, Chikhalia, & Kumari, 2014).
Safety and Hazards
作用機序
Target of Action
It is suggested that similar compounds can be used as cs-1r inhibitors , indicating a potential role in the modulation of this receptor.
Mode of Action
Given its potential role as a CS-1R inhibitor , it may interact with this receptor, leading to changes in cellular signaling
Pharmacokinetics
It is suggested to have high gi absorption and is considered bbb permeant . It is also not a P-gp substrate and has a Log Po/w (iLOGP) of 1.54, indicating some degree of lipophilicity .
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially impact its stability.
特性
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLUANSPBCUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(trifluoromethyl)nicotinonitrile | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)
![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2411626.png)

